molecular formula C17H14BrN5O3S B2642494 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179423-69-8

3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B2642494
CAS RN: 1179423-69-8
M. Wt: 448.3
InChI Key: YZXJLKHAWFKQHR-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a type of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which are of prime importance due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1 H,3 H)-diones in the presence of triethylamine .

Scientific Research Applications

Antitumor Activity

A study conducted on a range of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, demonstrated that derivatives of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides exhibit antineoplastic activities. These findings suggest the compound's potential as a core structure for developing new anticancer agents, highlighting its effectiveness against MDA-MB-468 breast cancer cells when certain radicals are introduced into the compound (Yanchenko et al., 2020).

Antimicrobial Activity

Research into novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has revealed promising antimicrobial properties. These compounds, synthesized through a one-pot reaction involving aromatic carboxylic acids and phenacyl bromides, have shown marked biological activities against fungal strains, suggesting their utility in developing safer antifungal agents (Sahu et al., 2014).

Analgesic and Anti-inflammatory Activities

A study on two novel derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine indicated their potential analgesic and anti-inflammatory activities. The structural and molecular packing of these compounds were thoroughly investigated, providing insights into their pharmacological potential (Kaynak et al., 2010).

Corrosion Inhibition

Triazolothiadiazine derivatives have been explored for their role in corrosion inhibition on various metal surfaces, including copper, mild steel, and aluminum. Their electrochemical properties suggest these compounds could offer protective benefits in aggressive media, underlining their industrial application potential for metal preservation (Arshad et al., 2017).

Phosphodiesterase-4 Inhibition

In research focusing on NIH-3T3 mouse fibroblastic cells, a novel series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were identified as potential phosphodiesterase-4 inhibitors. These compounds demonstrated safety and efficacy, indicating their potential for therapeutic applications (Baeeri et al., 2011).

properties

IUPAC Name

3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S.BrH/c1-25-14-7-3-5-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-4-2-6-13(8-11)22(23)24;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXJLKHAWFKQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

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